N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide
Description
Properties
CAS No. |
93885-35-9 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide |
InChI |
InChI=1S/C14H13NO/c16-14(15-12-4-2-1-3-5-12)13-9-10-6-7-11(13)8-10/h1-7,9-11H,8H2,(H,15,16) |
InChI Key |
KIAIYZQSHHEMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclopentadiene Generation
Dicyclopentadiene undergoes thermal cracking at 160–200°C to yield cyclopentadiene monomer. Continuous flow reactors enable efficient in situ cracking, achieving >90% conversion at 30-minute residence times.
Dienophile Selection
Acetylene derivatives with electron-withdrawing groups (e.g., esters, ketones) are optimal. For example, phenylpropiolic acid derivatives react with cyclopentadiene to form 2-carboxy-substituted norbornadienes.
Representative Reaction:
$$
\text{Cyclopentadiene} + \text{Phenylpropiolic Acid} \xrightarrow{\text{200°C, toluene}} \text{Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic Acid}
$$
Yield: 70–85%.
Carboxylic Acid to Carboxamide Conversion
The carboxylic acid moiety is converted to the carboxamide via activation to an acid chloride, followed by coupling with aniline.
Acid Chloride Formation
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane at 0–25°C converts the acid to its chloride derivative.
Conditions:
Amidation with Aniline
The acid chloride reacts with aniline in the presence of a base (e.g., triethylamine) to form the target carboxamide.
Procedure:
- Add aniline (1.1 equiv) to acid chloride in CH₂Cl₂ at 0°C.
- Stir for 12 hours at 25°C.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Yield: 65–78%.
Alternative Pathways via Esters and Grignard Reagents
Ester Hydrolysis
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes selective hydrolysis using NaOH (2 M) in ethanol/water (1:1) at 50°C for 4 hours. The monoacid is isolated in 82% yield.
Direct Amidation of Esters
Using trimethylaluminum (Me₃Al) as a catalyst, esters react with aniline under reflux in toluene:
$$
\text{Ester} + \text{Aniline} \xrightarrow{\text{Me₃Al, toluene}} \text{N-Phenylcarboxamide}
$$
Yield: 60–70%.
Comparative Analysis of Methods
Challenges and Optimizations
- Regioselectivity : The Diels-Alder reaction favors endo transition states, but steric bulk from substituents (e.g., phenyl) may alter selectivity.
- Purification : Silica gel chromatography effectively separates diastereomers, with hexane/ethyl acetate (3:1) providing optimal resolution.
- Stability : The carboxamide is sensitive to light and oxygen; storage under argon at –20°C is recommended.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations
Carboxamide vs. Ester Derivatives
- Ethyl 2-phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylate (CAS 57273-96-8):
- Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-[(methylamino)carbonyl] (CAS 98736-23-3): Molecular formula: C₁₀H₁₁NO₃; Molecular weight: 193.2 g/mol .
Substituent Modifications
- 7-Oxa Derivatives :
- Trifluoromethyl Groups :
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Analogous Compounds
Biological Activity
N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide is a compound of interest in medicinal chemistry and organic synthesis due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.
- Molecular Formula : CHN
- Molecular Weight : 197.25 g/mol
- CAS Number : 24161-43-1
Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's bicyclic structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies demonstrated that treatment with this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, by over 50% at concentrations as low as 10 µM .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Spectrum : It has shown activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against tested bacterial strains .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Phenyl Group | Enhances lipophilicity, improving membrane permeability |
| Amide Functional Group | Increases binding affinity to target proteins |
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a relatively low toxicity profile, with no significant adverse effects observed in animal models at therapeutic doses . However, further studies are required to fully understand its safety in long-term use.
Q & A
Q. What are the optimized synthetic routes for N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide?
The compound can be synthesized via Diels-Alder cycloaddition using bicyclic dienes and appropriately functionalized phenylcarboxamide derivatives. For example, dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate analogs have been prepared via cycloaddition of acetylene dicarboxylates with furan, achieving high yields under controlled conditions . Catalysts like Lewis acids (e.g., Rh complexes) may enhance regioselectivity, as seen in stereocontrolled syntheses of related bicyclic systems .
Q. Which spectroscopic methods are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C-NMR : To confirm substituent positions and bicyclic framework integrity. For example, exocyclic structures in similar compounds were confirmed via distinct splitting patterns .
- IR Spectroscopy : To identify carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H vibrations.
- Mass Spectrometry (MS) : For molecular ion validation and fragmentation analysis .
Q. What solvents and conditions stabilize the compound during synthesis?
Subcritical water has been used to enhance reaction efficiency in bicyclic systems, reducing side products like retro-Diels-Alder adducts . Non-polar solvents (e.g., hexane) are preferred for recrystallization to minimize decomposition, as demonstrated in stereospecific syntheses of hydroxylated analogs .
Advanced Research Questions
Q. How can stereochemical challenges in enantioselective synthesis be addressed?
Enzymatic resolution using Candida cylindracea lipase (CCL) or pig liver esterase (PLE) effectively separates enantiomers of bicyclic carboxamides. For example, (±)-2-hydroxymethylbicyclo derivatives were resolved with 61–93% enantiomeric excess (e.e.) via selective hydrolysis . Chiral auxiliaries or asymmetric catalysis (e.g., Rh-based complexes) can also enforce stereocontrol during cycloaddition .
Q. What computational methods predict thermodynamic stability and reactivity?
Density Functional Theory (DFT) calculations can model strain energy and orbital interactions in the bicyclic framework. Experimental enthalpy of formation data for bicyclo[2.2.1]hepta-2,5-diene derivatives (e.g., ΔfH° = ~150 kJ/mol) provide benchmarks for stability comparisons .
Q. How should conflicting product distributions in cycloaddition reactions be analyzed?
Contradictory yields (e.g., tetracyclic vs. retro-Diels-Alder products) may arise from catalyst choice or reaction time. For instance, uncatalyzed reactions over 21 days favored retro-Diels-Alder pathways, while subcritical water shifted selectivity toward cycloadducts . Mechanistic studies (e.g., kinetic isotope effects) and in-situ monitoring (e.g., HPLC) can clarify competing pathways.
Q. What strategies improve regioselectivity in electrophilic substitution reactions?
The bicyclic framework’s electron-deficient diene moiety directs electrophiles to specific positions. Steric effects from the phenyl group in N-phenylcarboxamide derivatives further influence substitution patterns. Computational modeling of frontier molecular orbitals (FMOs) can predict preferred attack sites .
Q. How does the bicyclic framework influence biological activity in drug design?
The rigid structure enhances metabolic stability and target binding. For example, bicyclo[2.2.1]heptene analogs have been used in prostaglandin endoperoxide mimics, demonstrating antiplatelet activity . Structure-activity relationship (SAR) studies via substituent variation (e.g., electron-withdrawing groups on the phenyl ring) can optimize bioactivity .
Q. What are the challenges in scaling enantioselective synthesis to gram-scale?
Key issues include maintaining e.e. during purification and minimizing racemization. Continuous-flow systems with immobilized enzymes (e.g., PLE on solid supports) improve scalability, as shown in multi-step syntheses of bicyclic alcohols .
Q. How can polymerization or decomposition pathways be mitigated during storage?
Stabilizers like 3,5-di-tert-butyl-4-hydroxytoluene (BHT) prevent radical-mediated degradation. Storage under inert atmospheres at low temperatures (−20°C) is recommended, based on thermodynamic stability data for norbornadiene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
